1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylthiazolyl group, a pyridinyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-methoxyphenyl hydrazine, 4-methylthiazole-2-carboxylic acid, and 2-pyridinecarboxaldehyde. These intermediates undergo cyclization and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include catalysts like palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine (TEA) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
- 1-(2-hydroxyphenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chlorophenyl)-N-(4-methylthiazol-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group, thiazole ring, and pyridine ring in the same molecule provides a unique combination of properties that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12-11-28-19(21-12)22-18(26)16-17(13-7-5-6-10-20-13)25(24-23-16)14-8-3-4-9-15(14)27-2/h3-11H,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEHLCVQRMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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